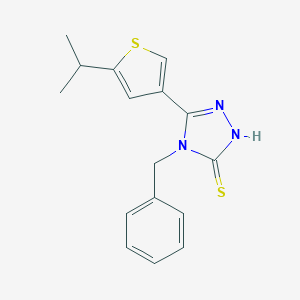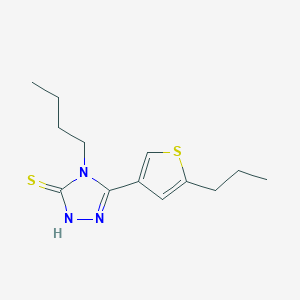![molecular formula C15H15NO3S B456975 N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide](/img/structure/B456975.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused to a thiophene ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetraalkylammonium salts.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, alkylated, or nitrated derivatives of the thiophene ring.
科学的研究の応用
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
作用機序
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets microtubules and tubulin proteins, disrupting their polymerization and leading to mitotic blockade and apoptosis in cancer cells.
Pathways Involved: It induces cell cycle arrest at the S phase and triggers apoptotic pathways, leading to programmed cell death in cancer cells.
類似化合物との比較
Similar Compounds
- N-ethyl pentylone
- Pentylone
- Eutylone
- 1-(1,3-benzodioxol-5-yl)-2-butanamine derivatives
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide is unique due to its combined benzodioxole and thiophene structure, which imparts distinct electronic and steric properties.
特性
分子式 |
C15H15NO3S |
|---|---|
分子量 |
289.4g/mol |
IUPAC名 |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H15NO3S/c1-9-5-6-20-14(9)15(17)16-10(2)11-3-4-12-13(7-11)19-8-18-12/h3-7,10H,8H2,1-2H3,(H,16,17) |
InChIキー |
YUWFAUYKYBSXMY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC1=C(SC=C1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[3-(ethoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B456894.png)
![3-Ethyl-5-[4-methoxy-3-(methoxymethyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456897.png)
![N-allyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456899.png)

METHANONE](/img/structure/B456901.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B456903.png)
![4-({5-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxybenzyl}oxy)benzonitrile](/img/structure/B456904.png)
![Ethyl 2-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B456905.png)
![N-benzyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456906.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B456910.png)

![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B456913.png)
![1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-PHENYL-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B456914.png)
![N-(4-bromobenzoyl)-N'-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456915.png)
